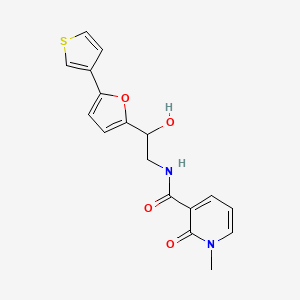
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines dihydropyridine and furan-thiophene moieties, positions it as a candidate for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
The compound's molecular formula is C15H13NO4S, with a molecular weight of 303.3 g/mol. The structure features a dihydropyridine core, which is known for its role in calcium channel blocking and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N O₄S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034343-86-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channels : Similar to other dihydropyridine derivatives, it may modulate calcium ion influx in vascular smooth muscle cells, potentially leading to vasodilation and antihypertensive effects .
- Receptor Modulation : The compound may act on free fatty acid receptors (FFA2/GPR43 and FFA3/GPR41), which are involved in metabolic regulation and inflammation. Activation of these receptors can lead to the inhibition of proinflammatory cytokines such as IL-6 and TNF-α .
- Antioxidant Activity : The presence of thiophene and furan rings suggests potential antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and furan moieties have shown efficacy against various cancer cell lines. This activity is often linked to their ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The compound has been shown to reduce inflammation by modulating cytokine production in macrophages. In vitro studies demonstrated that it can decrease the secretion of IL-6 and TNF-α in response to lipopolysaccharide stimulation, indicating its potential as an anti-inflammatory agent .
Antimicrobial Properties
Compounds similar to this compound have also exhibited antimicrobial activity against various pathogens. This effect may be due to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways .
Case Studies
- In Vitro Studies : A study evaluated the effects of synthesized dihydropyridine derivatives on human cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth at micromolar concentrations, with IC50 values indicating their potency against specific cancer types .
- Inflammation Model : In a model of acute inflammation using THP-1 macrophages, the compound was found to significantly reduce the levels of proinflammatory cytokines when compared to untreated controls, suggesting a robust anti-inflammatory mechanism .
科学研究应用
Chemistry
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, making it instrumental in the study of reaction mechanisms and the development of new materials.
Biology
Research has indicated that this compound exhibits potential biological activities , particularly antimicrobial and anticancer properties. Studies have shown that it can interact with specific biological targets, modulating enzyme activity or receptor function. Detailed biochemical studies are necessary to elucidate its mechanisms of action.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound in drug development due to its bioactive properties. Investigations into its pharmacological profiles are ongoing to assess efficacy and safety.
Industry
This compound is also being investigated for applications in material science and chemical processes. Its unique properties may lead to innovations in the development of catalysts or advanced materials with specific functionalities.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains in vitro. | |
| Anticancer Properties | Induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent. | |
| Synthetic Applications | Utilized as a precursor in synthesizing novel compounds with enhanced reactivity profiles. |
属性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-19-7-2-3-12(17(19)22)16(21)18-9-13(20)15-5-4-14(23-15)11-6-8-24-10-11/h2-8,10,13,20H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWFAVCTUTZEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














